Anthrone

描述

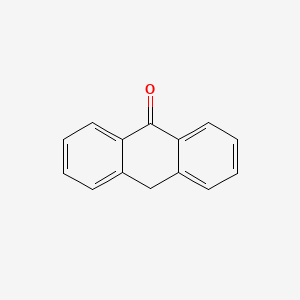

Structure

3D Structure

属性

IUPAC Name |

10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGDLRCDCYRQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049431 | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE, SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000183 [mmHg] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORTHORHOMBIC NEEDLES FROM BENZENE AND PETROLEUM ETHER, COLORLESS NEEDLES | |

CAS No. |

90-44-8 | |

| Record name | Anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP0FJ7K744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemistry of Anthrone: A Technical Guide to Its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthrone, a tricyclic aromatic ketone, is a compound of significant interest in analytical chemistry and as a synthetic intermediate. Its utility is most prominently demonstrated in the colorimetric determination of carbohydrates, a foundational technique in biochemical analysis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed protocols for its synthesis. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or intend to explore the applications of this compound in their work.

Chemical Properties of this compound

This compound (9(10H)-anthracenone) is a derivative of anthracene. Structurally, it is a tricyclic aromatic ketone.[1] In solution, this compound exists in equilibrium with its tautomeric enol form, 9-anthrol.[2] This tautomerism is crucial to its reactivity, particularly in acidic media.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀O | [3][4] |

| Molar Mass | 194.23 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder or needles. | [4][5] |

| Melting Point | 154-158 °C | [3][5][6] |

| Solubility | Insoluble in water. Soluble in most organic solvents such as ethanol, chloroform, ether, ethyl acetate, and hot benzene. Also soluble in concentrated sulfuric acid. | [2][3][5][7] |

| Density | 1.25 g/cm³ | [3] |

| Stability | Stable under normal conditions but can oxidize to anthraquinone when exposed to air over time, especially in solution. | [3][8] |

| UV Absorption (in Alcohol) | λmax at 253 nm | [8] |

Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium with 9-anthrol. The keto form (this compound) is generally more stable.[5] The equilibrium can be influenced by the solvent and pH. In aqueous solutions, the equilibrium constant for the tautomerization to 9-anthrol is low.[5] The enol form, 9-anthrol, is believed to be the reactive species in the condensation reaction with furfural derivatives during the carbohydrate test.[2]

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

This compound can be synthesized through several routes. The most common and well-documented methods are the reduction of anthraquinone and the cyclization of o-benzylbenzoic acid.

Synthesis via Reduction of Anthraquinone

This is a widely used laboratory method for preparing this compound. The reduction of one of the carbonyl groups of anthraquinone can be achieved using various reducing agents, with tin and hydrochloric acid in a glacial acetic acid solvent being a common choice.[4][5]

Caption: Synthesis of this compound from anthraquinone.

This protocol is adapted from a standard organic synthesis procedure.[5]

Materials:

-

Anthraquinone

-

Granulated Tin (Sn)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Benzene

-

Petroleum Ether

-

2 L Round-bottomed flask with a reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Porous plate or watch glass for drying

Procedure:

-

In a 2 L round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole) of anthraquinone and 100 g (0.86 gram-atom) of granulated tin.

-

Add 750 mL of glacial acetic acid to the flask.

-

Heat the mixture to boiling.

-

Over a period of two hours, slowly add 250 mL of concentrated hydrochloric acid in small portions (e.g., 10 mL at a time) to the boiling mixture.

-

After the addition of HCl is complete, continue to reflux the mixture until the anthraquinone has completely dissolved. If undissolved material remains, add more tin and HCl.

-

While the solution is still hot, filter it by suction through a Hirsch funnel or a fluted filter paper to remove any remaining solids.

-

To the hot filtrate, add 100 mL of water.

-

Cool the solution to approximately 10 °C in an ice-water bath to induce crystallization of this compound.

-

Collect the crystals by suction filtration using a Büchner funnel and wash them with water.

-

Dry the crystals on a porous plate. The expected yield of crude this compound is approximately 80 g (82.5%).

-

For recrystallization, dissolve the crude product in a hot 3:1 mixture of benzene and petroleum ether (approximately 10-12 mL of the solvent mixture per gram of this compound).

-

Allow the solution to cool to obtain purified this compound crystals with a melting point of 154–155 °C. The yield after recrystallization is approximately 60 g (62%).

Synthesis via Cyclization of o-Benzylbenzoic Acid

Another established method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of o-benzylbenzoic acid.[8] This reaction is typically carried out in the presence of a strong acid, such as liquid hydrogen fluoride.[8] While this method is known, detailed and readily accessible experimental protocols are less common in the literature compared to the anthraquinone reduction method.

Application in Carbohydrate Determination: The this compound Test

This compound is a key reagent in a widely used colorimetric assay for the quantitative determination of carbohydrates.[1][3] The test is based on the reaction of this compound with furfural or hydroxymethylfurfural, which are formed by the dehydration of pentoses and hexoses, respectively, in the presence of concentrated sulfuric acid.[3][8]

Reaction Mechanism

The this compound test involves a two-step reaction:

-

Dehydration of Carbohydrates: In a hot, acidic environment provided by concentrated sulfuric acid, carbohydrates are dehydrated. Polysaccharides and oligosaccharides are first hydrolyzed to monosaccharides. These monosaccharides then form furfural (from pentoses) or hydroxymethylfurfural (from hexoses).[2][8]

-

Condensation with this compound: The furfural or hydroxymethylfurfural derivative then condenses with this compound (specifically, its enol tautomer, 9-anthrol) to produce a characteristic blue-green colored complex.[2][8] The intensity of the color is directly proportional to the concentration of carbohydrates in the sample and can be measured spectrophotometrically at approximately 620 nm.[2]

Experimental Workflow: Quantitative Estimation of Carbohydrates

The following diagram and protocol outline the typical workflow for the quantitative estimation of carbohydrates using the this compound test.

Caption: Experimental workflow for the this compound test.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

D-Glucose (for standard solutions)

-

Distilled water

-

Test tubes and test tube rack

-

Pipettes

-

Vortex mixer

-

Boiling water bath or heating block

-

Ice bath

-

Spectrophotometer

Procedure:

1. Preparation of Reagents:

-

This compound Reagent: Carefully and slowly dissolve 200 mg of this compound in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh before use.[1][9]

-

Standard Glucose Solutions: Prepare a stock solution of glucose (e.g., 100 µg/mL) in distilled water. From this stock, prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by appropriate dilutions with distilled water.

2. Assay:

-

Pipette 1 mL of each standard glucose solution, the unknown sample solution(s), and a blank (1 mL of distilled water) into separate, labeled test tubes.

-

Place the test tubes in an ice bath to cool.

-

Carefully add 4 mL of the freshly prepared, cold this compound reagent to each test tube. Mix the contents thoroughly using a vortex mixer.

-

Cover the test tubes (e.g., with glass marbles) and place them in a boiling water bath for exactly 10 minutes.[1][8]

-

Immediately transfer the test tubes to an ice bath to stop the reaction and cool them to room temperature.

3. Measurement and Analysis:

-

Set the spectrophotometer to a wavelength of 620 nm.

-

Use the blank solution to zero the spectrophotometer.

-

Measure the absorbance of each of the standard and unknown sample solutions.

-

Plot a standard curve of absorbance (y-axis) versus the concentration of the glucose standards (x-axis).

-

Determine the concentration of carbohydrates in the unknown samples by interpolating their absorbance values on the standard curve.

Safety Considerations

This compound and the reagents used in its synthesis and application require careful handling.

-

This compound: May cause skin and eye irritation.[9]

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent. Always add acid to water, never the other way around, when preparing dilutions.

-

Organic Solvents (Benzene, Petroleum Ether): Flammable and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound remains a valuable compound in chemical research and analysis. Its well-defined chemical properties and straightforward synthesis make it accessible for various applications. The this compound test for carbohydrates, in particular, continues to be a robust and reliable method for carbohydrate quantification in diverse biological and chemical samples. This guide provides the essential technical information for the effective and safe utilization of this compound in a laboratory setting.

References

- 1. DE3463036D1 - Process for the cyclization of orthobenzoylbenzoic acid - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. A Mechanism for the Formation of Anthraquinone from o-Benzoylbenzoic Acid | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

The Anthrone Reaction: A Comprehensive Technical Guide for Carbohydrate Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a cornerstone of various analytical procedures. The Anthrone test stands as a robust and widely adopted colorimetric method for determining the total carbohydrate content in a sample. This technical guide provides an in-depth exploration of the this compound reaction, its application to different types of carbohydrates, detailed experimental protocols, and a summary of quantitative data to aid in its effective implementation.

Core Principles and Chemical Reaction Mechanism

The this compound reaction provides a sensitive and specific method for the quantification of carbohydrates.[1][2] The underlying principle involves the reaction of carbohydrates with this compound under strongly acidic conditions to produce a characteristic blue-green colored complex.[1][2][3][4]

The reaction mechanism can be delineated into three primary stages:

-

Hydrolysis of Polysaccharides: In the presence of concentrated sulfuric acid, polysaccharides and disaccharides are hydrolyzed into their constituent monosaccharides.[1][2]

-

Dehydration to Furfurals: The concentrated acid then catalyzes the dehydration of these monosaccharides. Hexoses are converted to hydroxymethylfurfural, while pentoses are converted to furfural.[1][5]

-

Condensation with this compound: The furfural or hydroxymethylfurfural derivatives subsequently condense with this compound (specifically its enol tautomer, anthranol) to form a blue-green colored product.[2][3] The intensity of this color, which is directly proportional to the carbohydrate concentration, is measured spectrophotometrically at a wavelength of approximately 620-630 nm.[2][5][6]

Reactivity with Different Carbohydrate Types

The this compound reaction is a general test for carbohydrates, applicable to monosaccharides, disaccharides, and polysaccharides.[1] However, the rate and intensity of the color development can vary depending on the type of sugar.[7] Ketohexoses, such as fructose, tend to react faster and more intensely than aldohexoses like glucose.[8] The reactivity of different sugar alcohols also varies.[8] It is crucial to use a consistent standard, typically glucose, for creating a calibration curve.[7] For samples containing a mix of carbohydrates, the results represent the total carbohydrate content expressed as glucose equivalents.

Below is a summary of the relative reactivity of various carbohydrates with the this compound reagent. The data is compiled from multiple sources and normalized to the response of glucose.

| Carbohydrate Type | Specific Carbohydrate | Relative Absorbance (Glucose = 1.00) |

| Monosaccharides | ||

| Glucose | 1.00 | |

| Fructose | ~1.20 - 1.50 | |

| Galactose | ~0.90 - 1.10 | |

| Mannose | ~0.95 - 1.05 | |

| Xylose (a pentose) | Lower and variable response | |

| Disaccharides | ||

| Sucrose | ~1.90 - 2.10 (hydrolyzes to glucose + fructose) | |

| Lactose | ~1.80 - 2.00 (hydrolyzes to glucose + galactose) | |

| Maltose | ~1.95 - 2.05 (hydrolyzes to 2x glucose) | |

| Polysaccharides | ||

| Starch | Yields a higher absorbance per unit weight than glucose due to the nature of the glycosidic bonds | |

| Glycogen | Similar to starch | |

| Cellulose | Requires stringent hydrolysis conditions | |

| Sugar Alcohols | ||

| Sorbitol | Reactive, but with a different absorption maximum | |

| Mannitol | Reactive, but with a different absorption maximum | |

| Glycerol | Highest reactivity among tested sugar alcohols |

Note: The relative absorbance can be influenced by experimental conditions such as acid concentration, temperature, and heating time.

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining reproducible results with the this compound test. Below is a detailed methodology.

Reagent Preparation

-

This compound Reagent (0.2% w/v): Carefully and slowly dissolve 0.2 g of this compound in 100 mL of ice-cold concentrated (95-98%) sulfuric acid. This reagent should be prepared fresh daily and kept on ice during use.[9] Thiourea can be added to stabilize the reagent for longer storage.[6]

-

Standard Glucose Solution (100 µg/mL): Dissolve 10 mg of anhydrous D-glucose in 100 mL of deionized water. This stock solution can be further diluted to prepare a series of standards for the calibration curve (e.g., 20, 40, 60, 80, 100 µg/mL).

Standard Experimental Procedure

-

Sample Preparation: If the sample is solid, accurately weigh a known quantity and dissolve it in a known volume of deionized water. If necessary, perform dilutions to bring the carbohydrate concentration within the range of the standard curve. For complex samples containing polysaccharides, an initial acid hydrolysis step may be required.[6]

-

Assay Setup: Pipette 1 mL of each standard solution and the unknown sample solutions into separate, clean, and dry glass test tubes. A "blank" tube containing 1 mL of deionized water should also be prepared.

-

Reaction Initiation: Place the test tubes in an ice bath to cool. Carefully add 4 mL of the chilled this compound reagent to each tube and mix the contents thoroughly by vortexing.

-

Incubation: Cover the tubes with glass marbles or loose-fitting caps and place them in a boiling water bath for a precise period, typically 8-15 minutes.[6] The exact time should be consistent for all tubes.

-

Cooling: After incubation, rapidly cool the tubes to room temperature by placing them in a cold water bath. This step is crucial to stop the reaction and stabilize the color.

-

Spectrophotometric Measurement: Allow the tubes to stand for at least 10 minutes at room temperature.[6] Measure the absorbance of the solutions at 620-630 nm using a spectrophotometer, with the blank solution used to zero the instrument.

-

Quantification: Construct a standard curve by plotting the absorbance values of the glucose standards against their corresponding concentrations. Determine the carbohydrate concentration in the unknown samples by interpolating their absorbance values on the standard curve.

References

- 1. microbenotes.com [microbenotes.com]

- 2. iitg.ac.in [iitg.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. web.itu.edu.tr [web.itu.edu.tr]

- 6. karger.com [karger.com]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. researchgate.net [researchgate.net]

- 9. vaccine.uab.edu [vaccine.uab.edu]

The Chemistry of the Anthrone-Furfural Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical applications of the anthrone-furfural reaction, a cornerstone for the quantitative analysis of carbohydrates. This document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the core concepts to aid in research and development.

Core Principles of the this compound-Furfural Reaction

The this compound test is a widely used colorimetric method for the quantification of carbohydrates, including monosaccharides, disaccharides, and polysaccharides.[1][2] The reaction relies on the ability of concentrated sulfuric acid to hydrolyze complex carbohydrates into their constituent monosaccharides.[2] Subsequently, the strong acid catalyzes the dehydration of these monosaccharides to form furfural (from pentoses) or 5-hydroxymethylfurfural (from hexoses).[2] These furfural derivatives then condense with this compound (9,10-dihydro-9-oxoanthracene) to produce a characteristic blue-green colored complex. The intensity of this color, which is directly proportional to the concentration of carbohydrates in the sample, is measured spectrophotometrically at an absorbance maximum of approximately 620-630 nm.[3][4] The active form of the reagent is anthranol, the enol tautomer of this compound.[4][5]

The Chemical Reaction Pathway

The this compound-furfural reaction proceeds through a series of acid-catalyzed steps. The overall process can be visualized as a logical progression from complex carbohydrates to a quantifiable colored product.

Caption: Logical flow of the this compound-furfural reaction.

The initial step involves the breakdown of glycosidic bonds in polysaccharides and glycoconjugates by concentrated sulfuric acid to yield monosaccharides. These monosaccharides are then dehydrated by the strong acid to form furfural from pentoses and hydroxymethylfurfural from hexoses. In the final step, these furfural derivatives undergo a condensation reaction with this compound to form a stable blue-green chromophore, the intensity of which is measured to quantify the initial carbohydrate concentration.

Quantitative Analysis of Carbohydrates

The this compound method is a robust technique for the quantification of total carbohydrates. The following table summarizes a comparative study of carbohydrate content in various fruit juices, demonstrating the application of this assay.

| Fruit Juice Sample | Absorbance at 620 nm (50 µL sample) | Estimated Carbohydrate Content (mg) |

| Vitis vinifera (Grape) | - | 75 |

| Citrus sinensis (Orange) | 0.098 | 70 |

| Malus domestica (Apple) | - | 67 |

| Punica granatum (Pomegranate) | - | 64 |

| Citrullus lanatus (Watermelon) | - | 32 |

| Table 1: Quantitative estimation of carbohydrates in different fruit juices using the this compound method. Data extracted from a study by Karri Prasanna et al. (2025).[6] Note: Specific absorbance values for all samples were not provided in the source. |

Detailed Experimental Protocol: The this compound Test

This section provides a detailed methodology for the quantitative estimation of carbohydrates using the this compound-furfural reaction.

Reagents and Materials

-

This compound Reagent (0.2% w/v): Dissolve 2 g of this compound in 1 liter of concentrated sulfuric acid (H₂SO₄). This reagent should be prepared fresh for optimal results.[2][4]

-

Standard Glucose Solution (200 µg/mL): Prepare a stock solution by dissolving a known weight of anhydrous glucose in distilled water. Dilute the stock solution to obtain a working standard of 200 µg/mL.[4][6]

-

Sample Solution: The sample containing an unknown concentration of carbohydrates.

-

Glassware: Test tubes, pipettes, beakers, and a test tube stand.

-

Equipment: UV-Visible Spectrophotometer, vortex mixer, and a water bath.[2][6]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for performing the this compound test.

Caption: Step-by-step workflow for carbohydrate quantification.

Procedure

-

Preparation of Standards and Sample:

-

Pipette different volumes of the standard glucose solution (e.g., 50 µL, 100 µL, 150 µL) into a series of test tubes.[6]

-

Add distilled water to each tube to make the final volume 1 mL.[6]

-

Prepare a blank by adding 1 mL of distilled water to a test tube.[6]

-

Pipette a known volume of the unknown sample into a test tube and adjust the volume to 1 mL with distilled water.

-

-

Reaction with this compound Reagent:

-

Incubation:

-

Cooling and Absorbance Measurement:

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the glucose standards against their corresponding concentrations.

-

Determine the concentration of carbohydrates in the unknown sample by interpolating its absorbance value on the standard curve.[2]

-

Limitations

While the this compound test is a robust and sensitive method, it is important to be aware of its limitations. The reaction is not entirely specific to carbohydrates, and other compounds that can form furfural or related derivatives under strong acid and heat may interfere. Additionally, the color development can vary slightly between different types of monosaccharides, which may introduce inaccuracies when analyzing samples containing a mixture of sugars. For instance, the test may give a negative result for certain carbohydrate derivatives that do not form furfural or hydroxymethylfurfural during the dehydration step.[2]

Conclusion

The this compound-furfural reaction provides a reliable and accessible method for the total quantification of carbohydrates, making it an invaluable tool in various scientific disciplines, including biochemistry, food science, and drug development. A thorough understanding of the underlying chemistry and adherence to standardized protocols are crucial for obtaining accurate and reproducible results. This guide serves as a comprehensive resource to facilitate the effective application of this important analytical technique.

References

Safeguarding the Laboratory: A Technical Guide to the Safe Handling of Anthrone and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

The use of powerful reagents is a cornerstone of scientific advancement. Among these, anthrone and sulfuric acid are frequently employed, particularly in biochemical assays for the quantification of carbohydrates. However, their utility is matched by their potential hazards. This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with these chemicals. Adherence to these guidelines is paramount to ensuring a safe and productive research environment.

Section 1: Chemical Hazard and Toxicity Profile

A thorough understanding of the inherent risks of this compound and sulfuric acid is the foundation of safe laboratory practice. Both substances present significant health and safety challenges that demand rigorous adherence to safety protocols.

This compound is a tricyclic aromatic ketone that is classified as a hazardous substance.[1] It is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] While not classified as acutely toxic, carcinogenic, or mutagenic, repeated or prolonged exposure can lead to respiratory complications.[2][4]

Concentrated Sulfuric Acid is a highly corrosive and reactive mineral acid.[6][7][8] It is a strong oxidizing agent and has powerful dehydrating properties.[8][9] Contact with body tissue can cause severe chemical and thermal burns.[6][8][9] Inhalation of mists or vapors can lead to severe respiratory tract irritation, and chronic exposure may result in long-term lung damage.[6][10][11] Strong inorganic acid mists containing sulfuric acid are considered carcinogenic to humans.[10][11]

To provide a clear and comparative overview of the hazards, the following tables summarize key quantitative data for both this compound and sulfuric acid.

Table 1: Physical and Chemical Properties

| Property | This compound | Concentrated Sulfuric Acid |

| CAS Number | 90-44-8[2][3][4] | 7664-93-9[8] |

| Molecular Formula | C₁₄H₁₀O[3] | H₂SO₄[8] |

| Molecular Weight | 194.23 g/mol [1][12] | 98.08 g/mol [7] |

| Appearance | Yellow crystalline powder[3][5] | Clear, colorless, oily liquid[6][7] |

| Melting Point | 154-157 °C[13] | 10.4 °C[14] |

| Boiling Point | 721 °C[5] | 290 °C[14] |

| Solubility | Insoluble in water; soluble in most organic solvents[1][12] | Miscible with water (highly exothermic reaction)[7][14] |

Table 2: Occupational Exposure Limits for Sulfuric Acid

| Organization | Exposure Limit (TWA - 8 hours) |

| OSHA (PEL) | 1 mg/m³[11] |

| NIOSH (REL) | 1 mg/m³[9][11] |

| ACGIH (TLV) | 0.2 mg/m³ (thoracic fraction)[11] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against chemical hazards is a combination of appropriate engineering controls and personal protective equipment.

Engineering Controls:

-

Fume Hood: All work with concentrated sulfuric acid and the preparation of this compound reagent must be conducted in a certified chemical fume hood to minimize the inhalation of corrosive mists and vapors.[15][16]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of hazardous vapors.[4][6][15][16]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3][17]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound and sulfuric acid.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles and a full-face shield are required when handling concentrated sulfuric acid and preparing the this compound reagent.[18][19][20][21] Safety glasses with side shields are the minimum requirement for handling solid this compound.[15] |

| Hand Protection | Chemical-resistant gloves, such as butyl rubber or neoprene, are essential.[15][16][22] Always inspect gloves for any signs of degradation before use.[15] |

| Body Protection | An acid-resistant laboratory coat or apron, worn over full-length clothing, is necessary to protect against splashes.[15][18][22] For large-scale operations, a chemical-resistant suit may be required.[22] |

| Foot Protection | Closed-toe, chemical-resistant shoes must be worn.[16] |

| Respiratory Protection | If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with acid gas cartridges is required.[6][23] |

Section 3: Safe Handling and Storage Procedures

Strict protocols for the handling and storage of this compound and sulfuric acid are critical to prevent accidents and ensure the long-term stability of the chemicals.

Handling:

-

Always add acid to water slowly and with constant stirring; never add water to acid, as this can cause a violent exothermic reaction and splattering.[9][10][16]

-

Ensure all containers are clearly and accurately labeled.[6][16]

Storage:

-

Store sulfuric acid in a cool, dry, well-ventilated area away from incompatible materials such as bases, organic materials, and metals.[6][16]

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[4][15]

-

Containers for both chemicals should be regularly inspected for leaks or damage.[18]

Section 4: Experimental Protocol - Carbohydrate Estimation using this compound Reagent

The this compound reaction is a common colorimetric method for the determination of carbohydrates. The following protocol outlines the key steps and safety considerations.

Materials:

-

This compound (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Glucose or other standard carbohydrate

-

Test samples

-

Spectrophotometer

Preparation of this compound Reagent (0.2% in concentrated H₂SO₄):

-

Work in a chemical fume hood.

-

Slowly and carefully add 200 mg of this compound to 100 mL of ice-cold concentrated sulfuric acid, stirring continuously.

-

The reagent should be prepared fresh daily and stored in a dark, cool place.

Experimental Procedure:

-

Pipette known concentrations of the standard carbohydrate solution into a series of test tubes.

-

Pipette the unknown samples into separate test tubes.

-

Add a set volume of distilled water to each tube to equalize the total volume.

-

Carefully add a specific volume of the freshly prepared this compound reagent to each tube. The solution will become hot.

-

Mix the contents of the tubes thoroughly.

-

Incubate the tubes in a boiling water bath for a defined period (e.g., 10-15 minutes).[24][25] A blue-green color will develop.[25]

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solutions at 620-630 nm using a spectrophotometer.[25][26]

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the carbohydrate concentration in the unknown samples by interpolating from the standard curve.

Section 5: Emergency Procedures and Spill Management

Prompt and appropriate action in the event of an emergency is crucial to minimize harm.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes.[18][19] Remove contaminated clothing. Seek immediate medical attention for sulfuric acid burns.[18]

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[2][4][18] Seek immediate medical attention.[18]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink large quantities of water. Seek immediate medical attention.[18][19]

Spill Management:

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

For sulfuric acid, neutralize the spill with a suitable agent like sodium bicarbonate or soda ash.[19]

-

For this compound, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal.[1][27]

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Section 6: Visual Guides to Safety Protocols

To further clarify the safety procedures, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

Caption: Workflow for the safe handling of this compound and sulfuric acid.

Caption: Decision-making flowchart for chemical spill response.

Caption: Experimental workflow for carbohydrate estimation using the this compound method.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. carlroth.com [carlroth.com]

- 5. lobachemie.com [lobachemie.com]

- 6. teck.com [teck.com]

- 7. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. icheme.org [icheme.org]

- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 10. CCOHS: Sulfuric Acid [ccohs.ca]

- 11. nj.gov [nj.gov]

- 12. This compound | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 90-44-8 [chemicalbook.com]

- 14. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. benchchem.com [benchchem.com]

- 16. westlab.com.au [westlab.com.au]

- 17. epawebapp.epa.ie [epawebapp.epa.ie]

- 18. ehs.com [ehs.com]

- 19. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 20. leelinework.com [leelinework.com]

- 21. Protective apparel [norfalco.com]

- 22. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 23. publicportal.fmi.com [publicportal.fmi.com]

- 24. echemi.com [echemi.com]

- 25. iitg.ac.in [iitg.ac.in]

- 26. vaccine.uab.edu [vaccine.uab.edu]

- 27. cdhfinechemical.com [cdhfinechemical.com]

The Anthrone Method for Sugar Analysis: A Historical and Technical Guide

The anthrone method, a cornerstone of carbohydrate analysis for decades, offers a simple and rapid colorimetric approach for the quantitative determination of sugars. This technical guide delves into the historical development of this method, from its initial discovery to subsequent modifications that enhanced its accuracy and applicability. Detailed experimental protocols for key variations are provided, alongside a comparative analysis of their performance.

A Journey Through Time: The Evolution of the this compound Method

The story of the this compound method begins in 1946 with the work of R. Dreywood, who first reported the qualitative use of this compound in concentrated sulfuric acid as a reagent for detecting carbohydrates.[1] This initial discovery laid the groundwork for a quantitative assay.

Two years later, in 1948, D. L. Morris published a seminal paper detailing the first quantitative application of the this compound reagent for carbohydrate determination.[2] Morris's method capitalized on the principle that carbohydrates, when heated with a strong acid, dehydrate to form furfural or hydroxymethylfurfural, which then condense with this compound to produce a characteristic blue-green colored complex.[2][3] The intensity of this color, measured spectrophotometrically, was found to be proportional to the carbohydrate concentration.[2]

A significant advancement came in 1955 when J. H. Roe and his colleagues refined the method for the specific determination of sugar in biological fluids like blood and spinal fluid.[4] Roe's modification addressed some of the interferences encountered with biological samples and improved the stability of the reagent.[4]

Over the years, numerous other modifications have been proposed to improve the sensitivity, specificity, and efficiency of the this compound method. These include adaptations for analyzing specific types of sugars, such as sucrose in the presence of reducing sugars, and the development of microplate assays for high-throughput screening.

Core Principles: The Chemistry Behind the Color

The this compound method is based on a two-step chemical reaction:

-

Dehydration: In the presence of concentrated sulfuric acid and heat, carbohydrates are hydrolyzed to their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (from pentoses) or 5-hydroxymethylfurfural (from hexoses).[3]

-

Condensation: The furfural or hydroxymethylfurfural derivative then reacts with this compound (specifically, its enol tautomer, anthranol) to form a blue-green colored condensation product.[5] The absorbance of this colored complex is typically measured at a wavelength of around 620-630 nm.[3]

Key Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the foundational this compound methods developed by Dreywood, Morris, and Roe.

Dreywood's Qualitative Test (1946)

This initial method was designed for the simple detection of carbohydrates.

Reagents:

-

This compound Reagent: A solution of this compound in 95% sulfuric acid.[2]

Procedure:

-

To a small volume of the aqueous test solution, add twice the volume of the this compound reagent.[2]

-

Observe the formation of a blue color at the interface of the two liquids, which indicates the presence of carbohydrates.[2]

Morris's Quantitative Method (1948)

This method established the quantitative basis for the this compound reaction.

Reagents:

-

This compound Reagent: 0.2% (w/v) solution of this compound in concentrated sulfuric acid (95%).[2]

-

Standard Glucose Solution: A series of solutions of known glucose concentrations.

Procedure:

-

Pipette 2 mL of the standard or sample solution into a test tube.

-

Carefully add 4 mL of the this compound reagent.

-

Mix the contents thoroughly by swirling.

-

Heat the tubes in a boiling water bath for a specified time (e.g., 10 minutes).

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solution at approximately 620 nm against a reagent blank.

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the carbohydrate concentration of the sample from the standard curve.

Roe's Method for Biological Fluids (1955)

This modification was optimized for the analysis of sugars in complex biological samples.

Reagents:

-

This compound Reagent: A stabilized this compound reagent, often containing thiourea, dissolved in sulfuric acid.[4][6]

-

Trichloroacetic Acid (TCA): For deproteinization of samples like blood serum.

Procedure:

-

Deproteinization (if necessary): For samples like blood, precipitate proteins by adding an equal volume of 10% TCA and centrifuge to obtain a clear supernatant.

-

Pipette a specific volume of the deproteinized supernatant or other sample into a test tube.

-

Add a defined volume of the stabilized this compound reagent.

-

Incubate the mixture in a water bath at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 15 minutes).[7]

-

Cool the tubes rapidly.

-

Measure the absorbance at approximately 620 nm.

-

Calculate the sugar concentration using a standard curve prepared with known glucose concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different variations of the this compound method.

| Method Variation | Key Contributor(s) | Year | Typical Wavelength (nm) | Linear Range (µg/mL) | Key Features & Applications |

| Qualitative Test | Dreywood | 1946 | Visual (Blue Color) | N/A | Initial qualitative detection of carbohydrates.[1] |

| Quantitative Method | Morris | 1948 | ~620 | 20 - 500 | First quantitative method for general carbohydrate analysis.[2] |

| Biological Fluids | Roe | 1955 | ~620 | Varies with protocol | Optimized for sugar analysis in blood and spinal fluid; improved reagent stability.[4] |

| Microplate Assay | Laurentin & Edwards | 2003 | ~620 | 10 - 120 | Miniaturized for high-throughput screening, reducing reagent consumption and time. |

Visualizing the Process

To better understand the workflow and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow of the this compound method for carbohydrate analysis.

Caption: Simplified signaling pathway of the this compound-carbohydrate reaction.

References

- 1. The determination of sugar in blood and spinal fluid with this compound reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. microbenotes.com [microbenotes.com]

- 4. Quantitative Determination of Carbohydrates With Dreywood's this compound Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iitg.ac.in [iitg.ac.in]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. karger.com [karger.com]

Anthrone Reagent: A Technical Guide for Qualitative and Quantitative Carbohydrate Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Anthrone reagent method for the detection and quantification of carbohydrates. It covers the core principles, experimental protocols, data interpretation, and applications relevant to research and development.

Introduction

The this compound test is a sensitive colorimetric method used for the determination of total carbohydrates in a sample.[1] It is a general test for all carbohydrates, including monosaccharides, disaccharides, and polysaccharides.[2][3][4] In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural or hydroxymethylfurfural, which then condense with this compound to produce a characteristic blue-green colored complex.[3][5][6] The intensity of the color is directly proportional to the amount of carbohydrate present in the sample, which can be measured spectrophotometrically.[1] This method is widely used in various fields, including biochemistry, food science, and pharmaceutical analysis, for applications such as analyzing the carbohydrate content of glycoproteins, glycolipids, and plant extracts.[5]

Principle of the this compound Test

The this compound method is based on a two-step acid-catalyzed reaction.

-

Acid Hydrolysis and Dehydration: Concentrated sulfuric acid first hydrolyzes any polysaccharides or disaccharides present in the sample into their constituent monosaccharides.[3][5][6] Subsequently, the strong acid catalyzes the dehydration of these monosaccharides. Pentoses are dehydrated to furfural, while hexoses are dehydrated to hydroxymethylfurfural.[5][7]

-

Condensation with this compound: The resulting furfural or hydroxymethylfurfural derivatives then react with the enol tautomer of this compound, anthranol, in a condensation reaction.[6] This reaction forms a blue-green colored complex, the absorbance of which is measured to determine the carbohydrate concentration.[5][6]

Reagent Preparation and Stability

This compound Reagent:

-

Preparation: Dissolve 200 mg of this compound in 100 mL of ice-cold concentrated sulfuric acid (H₂SO₄).[2] Alternatively, 2g of this compound can be dissolved in 1 liter of concentrated H₂SO₄.[5][6] The reagent should be prepared fresh before use.[5][6]

-

Stability: While freshly prepared reagent is recommended for best results, some sources suggest it can be stored at 4°C for up to a week.[8]

Standard Glucose Solution:

-

Stock Solution (1 mg/mL): Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water.[2]

-

Working Standard (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[2]

Experimental Protocols

Qualitative Detection of Carbohydrates

This protocol is used to determine the presence or absence of carbohydrates in a sample.

Methodology:

-

To 1 mL of the test solution in a test tube, carefully add 2 mL of this compound reagent down the side of the tube to form a layer.

-

Observe for the formation of a blue-green ring at the interface of the two liquids, which indicates the presence of carbohydrates.

-

Gently mix the contents of the tube.

-

If a blue-green color develops throughout the solution, it confirms the presence of carbohydrates.

Quantitative Estimation of Carbohydrates

This protocol is used to determine the concentration of carbohydrates in a sample by creating a standard curve.

Methodology:

-

Preparation of Standards: Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the working standard glucose solution (100 µg/mL) into a series of test tubes. The '0' tube will serve as the blank.

-

Volume Adjustment: Make up the volume in each tube to 1.0 mL with distilled water.

-

Sample Preparation: Take 1.0 mL of the unknown sample solution in a separate test tube.

-

Reagent Addition: Carefully add 4 mL of this compound reagent to each test tube and mix the contents thoroughly by vortexing.

-

Incubation: Cover the test tubes and place them in a boiling water bath for 8-10 minutes.[4]

-

Cooling: Immediately cool the tubes in an ice bath to stop the reaction.[4]

-

Absorbance Measurement: Allow the tubes to return to room temperature. Measure the absorbance of the solution in each tube at 620 nm using a spectrophotometer, after setting the blank to zero absorbance.[2][5][6]

-

Standard Curve: Plot a graph of absorbance (Y-axis) versus the concentration of glucose in µg (X-axis).

-

Concentration Determination: Determine the concentration of carbohydrates in the unknown sample by extrapolating from the standard curve.

Data Presentation

The following table represents typical data obtained for a standard curve for glucose using the this compound method.

| Concentration of Glucose (µg/mL) | Volume of Working Standard (mL) | Volume of Distilled Water (mL) | Absorbance at 620 nm |

| 0 (Blank) | 0.0 | 1.0 | 0.000 |

| 20 | 0.2 | 0.8 | 0.150 |

| 40 | 0.4 | 0.6 | 0.300 |

| 60 | 0.6 | 0.4 | 0.450 |

| 80 | 0.8 | 0.2 | 0.600 |

| 100 | 1.0 | 0.0 | 0.750 |

Visualizations

Reaction Mechanism of the this compound Test

Caption: Reaction mechanism of the this compound test for carbohydrate detection.

Experimental Workflow for Quantitative Carbohydrate Analysis

Caption: Experimental workflow for quantitative carbohydrate analysis using the this compound reagent.

Interferences

The this compound test is a general test for carbohydrates and is not specific for any particular sugar. The presence of other organic compounds that can form furfural or related compounds under strong acid and heat conditions can interfere with the assay. It has been noted that pentoses can interfere with the estimation of hexoses.[9] Additionally, certain amino acids like tryptophan can also interfere by forming colored products. Therefore, it is crucial to consider the composition of the sample matrix when interpreting the results. For complex samples like pyrolysis bio-oils, a pre-treatment step to remove interfering compounds may be necessary to obtain accurate results.[10]

Applications

The this compound test is a valuable tool in various scientific disciplines:

-

Biochemistry: For the estimation of total carbohydrates in biological fluids and tissue extracts.[5]

-

Food Industry: For quality control and determination of carbohydrate content in food and beverage products.

-

Pharmaceutical Sciences: In the analysis of carbohydrate-containing drugs and excipients.

-

Plant Biology: For the quantification of carbohydrates in plant extracts.[9]

Conclusion

The this compound reagent method provides a simple, rapid, and sensitive means for the determination of total carbohydrates. While it is a non-specific test, its reliability and ease of use make it a widely accepted method in many research and industrial settings. Proper preparation of reagents, adherence to the protocol, and awareness of potential interferences are essential for obtaining accurate and reproducible results.

References

- 1. intactone.com [intactone.com]

- 2. biochemden.com [biochemden.com]

- 3. iajps.com [iajps.com]

- 4. static.igem.org [static.igem.org]

- 5. microbenotes.com [microbenotes.com]

- 6. iitg.ac.in [iitg.ac.in]

- 7. web.itu.edu.tr [web.itu.edu.tr]

- 8. drmr.res.in [drmr.res.in]

- 9. The estimation of carbohydrates in plant extracts by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Anthrone Scaffold: A Versatile Core for Novel Applications in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anthrone scaffold, a tricyclic aromatic ketone, has long been a staple in carbohydrate chemistry. However, its unique photophysical and chemical properties have propelled it into new and exciting areas of scientific exploration. This technical guide delves into the core of these novel applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of recent exploratory studies. From advanced fluorescent probes for cellular imaging to innovative materials for organic electronics and novel catalytic systems, this document summarizes key quantitative data, details experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development.

Novel Applications of this compound Derivatives: A Quantitative Overview

Recent research has highlighted the potential of the this compound core in a variety of advanced applications. The inherent fluorescence of the anthracene system, combined with the reactivity of the keto group, allows for the development of a wide range of derivatives with tailored properties. The following tables summarize key quantitative data from recent studies, showcasing the performance of novel this compound-based systems.

| Application Area | This compound Derivative | Target | Detection Limit (LOD) | Quantum Yield (Φ) | Key Findings | Reference |

| Chemosensing | Symmetrical this compound derivative | Hg²⁺ | 0.61 µM | - | Selective voltammetric sensor for mercury ions. | [1] |

| Fluorescent Probes | 6-methoxyanthracene-2-carboxylic acid oxazoline | H⁺, Ag⁺ | - | Moderate | Reversible modulation of fluorescence by protonation or complexation with silver ions. | [2] |

| Bioimaging | Triple-anthracene derivative | - | - | - | Serves as an afterglow imaging agent for monitoring photodynamic therapy. | [2] |

| Photocatalysis | Anthraquinone-based Covalent Organic Framework (DAAQ-COF) | C-H bonds | - | - | Recyclable direct hydrogen atom transfer (d-HAT) photocatalyst for C-H functionalization. | [1][3] |

Table 1: Quantitative data for novel this compound derivatives in chemosensing, bioimaging, and photocatalysis.

| Application Area | This compound Derivative | Device Structure | Hole Mobility (μh) | ON/OFF Ratio | Key Findings | Reference |

| Organic Electronics | Solution-processable anthracene derivative | Organic Field-Effect Transistor (OFET) | 3.74 x 10⁻⁴ cm²/Vs | 5.05 x 10⁴ | Demonstrates potential for use in solution-processable organic electronics. | [1] |

Table 2: Performance metrics of a novel this compound derivative in an organic field-effect transistor.

Experimental Protocols for Key Applications

This section provides detailed methodologies for the synthesis and application of novel this compound derivatives, as cited in recent literature.

Synthesis of a Symmetrical this compound Derivative for Voltammetric Sensing of Mercury Ions

This protocol describes the synthesis of a symmetrical this compound derivative, 1,7-diamino-3,9-dibutyl benzo[1,2,3-de:4,5,6-d'e']diquinoline-2,8(3H,9H)-dione (anthrone3), which has been shown to be a selective voltammetric sensor for Hg²⁺ ions[1].

Materials:

-

Starting this compound material

-

Appropriate reagents for amination and butylation (specifics to be obtained from the full research paper)

-

Solvents (e.g., DMF)

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

The synthesis of the symmetrical this compound derivative involves a multi-step process, typically starting with the modification of the this compound core.

-

The specific reaction conditions, including temperature, reaction time, and stoichiometry of reactants for the amination and butylation steps, are critical for achieving a good yield and purity of the final product.

-

Purification of the synthesized compound is typically performed using column chromatography with an appropriate solvent system to isolate the desired product.

-

The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Live-Cell Imaging Using a Fluorescent this compound-Based Probe

This protocol provides a general framework for utilizing a novel this compound-based fluorescent probe for live-cell imaging. The specific details of the probe, cell line, and imaging parameters should be optimized for each experiment.

Materials:

-

This compound-based fluorescent probe (e.g., a derivative of 2,3-anthracenediol)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa, HEK293)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of imaging.

-

Probe Loading:

-

Prepare a stock solution of the this compound-based fluorescent probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C. The optimal probe concentration and incubation time should be determined experimentally.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Place the dish on the stage of the fluorescence microscope.

-

Excite the probe at its excitation wavelength and capture the emission using the appropriate filter set.

-

Acquire images at different time points to monitor dynamic cellular processes.

-

General Protocol for Photocatalytic C-H Functionalization using an this compound-Based Covalent Organic Framework (COF)

This protocol outlines the general procedure for using an anthraquinone-based COF, such as DAAQ-COF, as a heterogeneous photocatalyst for C-H functionalization reactions[1][3].

Materials:

-

Anthraquinone-based COF photocatalyst (e.g., DAAQ-COF)

-

Substrate with a C-H bond to be functionalized

-

Radical acceptor (e.g., for C-N or C-C coupling)

-

Solvent (e.g., acetonitrile)

-

Visible light source (e.g., LED lamp)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the anthraquinone-based COF photocatalyst, the substrate, the radical acceptor, and the solvent.

-

Seal the vessel and degas the reaction mixture by bubbling with an inert gas for a specified time to remove oxygen.

-

-

Photocatalysis:

-

Place the reaction vessel under a visible light source and stir the mixture vigorously.

-

Maintain the reaction at a constant temperature.

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques like TLC or GC-MS.

-

-

Work-up and Catalyst Recovery:

-

Once the reaction is complete, the COF catalyst can be easily recovered by filtration or centrifugation.

-

Wash the recovered catalyst with a suitable solvent and dry it for reuse in subsequent reactions.

-

-

Product Isolation:

-

The reaction mixture (filtrate) can be concentrated under reduced pressure.

-

The crude product can then be purified using standard techniques such as column chromatography.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the novel applications of this compound.

Caption: Photoinduced Electron Transfer (PET) mechanism in a 'turn-on' fluorescent probe.

Caption: A typical experimental workflow for live-cell imaging studies.

Caption: Photocatalytic cycle of an this compound-based covalent organic framework.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Anthrone Assay in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative determination of carbohydrates in plant extracts using the anthrone method. The this compound assay is a widely used colorimetric method for estimating the total carbohydrate content in a given sample. The principle involves the hydrolysis of polysaccharides into monosaccharides by concentrated acid, followed by the dehydration of these monosaccharides into furfural or hydroxymethylfurfural.[1][2] These compounds then react with this compound reagent to form a blue-green colored complex, the intensity of which is proportional to the carbohydrate concentration and can be measured spectrophotometrically at approximately 620 nm.[1][3][4] This protocol details the necessary reagents, step-by-step procedures for sample preparation, assay execution, and data analysis.

Experimental Protocols

Protocol 1: Preparation of Plant Extract

This protocol outlines the extraction of soluble sugars and total carbohydrates from plant material.

Materials:

-

Dried and finely ground plant tissue

-

80% Ethanol

-

100% Acetone (optional, for pigmented tissues)

-

2.5 N Hydrochloric Acid (HCl)

-

Sodium Carbonate (solid)

-

Centrifuge and centrifuge tubes

-

Water bath

Procedure:

-

Pigment Removal (for colored extracts): For tissues rich in chlorophyll or other pigments, pre-extract the ground material with 100% acetone to remove interfering substances.[5] Centrifuge and discard the acetone supernatant.

-

Extraction of Soluble Sugars:

-

Extraction of Total Carbohydrates (including starch):

-

Weigh 100 mg of the sample into a boiling tube.[6]

-

Add 5 mL of 2.5 N HCl to hydrolyze the polysaccharides into simple sugars.[6]

-

Place the tube in a boiling water bath for three hours.[6]

-

Allow the tube to cool to room temperature.[6]

-

Neutralize the solution by carefully adding solid sodium carbonate until effervescence ceases.[6]

-

Make up the final volume to a known quantity (e.g., 100 mL) with distilled water and centrifuge to pellet any solid debris.[6]

-

The clear supernatant is now ready for analysis.

-

Protocol 2: Preparation of Reagents and Standards

Reagents:

-

This compound Reagent (0.2% w/v):

-

Carefully dissolve 200 mg of this compound in 100 mL of ice-cold 95% sulfuric acid (H₂SO₄).[6]

-

Safety Note: Always add acid to water (or in this case, this compound to acid) slowly and with caution in a fume hood, as the reaction is highly exothermic. Wear appropriate personal protective equipment (PPE).

-

This reagent should be prepared fresh before use and kept chilled on ice.[1][6]

-

-

Glucose Stock Standard (1 mg/mL):

-

Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water.[6]

-

-

Glucose Working Standards (10-100 µg/mL):

-

Dilute 10 mL of the stock standard solution to 100 mL with distilled water to get a concentration of 100 µg/mL.[7]

-

From this working standard, prepare a series of dilutions in separate test tubes as detailed in Table 1.

-

Protocol 3: this compound Assay Procedure

-

Setup: Label a series of clean, dry test tubes for the blank, standards, and unknown plant extract samples.

-

Pipetting:

-

Pipette the appropriate volumes of the glucose working standard into the corresponding tubes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL).[6]

-

Pipette 0.5 mL and 1.0 mL of the prepared plant extract supernatant into the sample tubes.[6]

-

Adjust the final volume in all tubes to 1.0 mL with distilled water.[3][6]

-

-

Reaction:

-

Incubation:

-

Cooling: Immediately transfer the tubes to an ice bath to stop the reaction and cool them to room temperature.[9]

-

Measurement:

Protocol 4: Data Analysis

-

Standard Curve: Plot a standard curve of absorbance at 620 nm (Y-axis) versus the concentration of glucose in the standards (µg/mL) (X-axis).[3][7]

-

Calculation: Use the standard curve to determine the concentration of carbohydrates in the plant extract samples.[3] The amount of carbohydrate can be calculated using the linear regression equation (y = mx + c) derived from the standard curve.[7]

-

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope [7]

-

-

Final Concentration: Remember to account for the initial weight of the plant material and any dilutions made during the extraction and assay procedures to express the final result in mg/g of the dry weight of the plant sample.

Data Presentation

Quantitative data from the assay should be recorded in a structured format for clarity and easy interpretation.

Table 1: Standard Curve Data

| Tube No. | Volume of Working Standard (mL) | Volume of dH₂O (mL) | Final Glucose Conc. (µg/mL) | Absorbance at 620 nm |

| 1 (Blank) | 0.0 | 1.0 | 0 | 0.000 |

| 2 | 0.2 | 0.8 | 20 | (e.g., 0.150) |

| 3 | 0.4 | 0.6 | 40 | (e.g., 0.300) |

| 4 | 0.6 | 0.4 | 60 | (e.g., 0.450) |

| 5 | 0.8 | 0.2 | 80 | (e.g., 0.600) |

| 6 | 1.0 | 0.0 | 100 | (e.g., 0.750) |

Table 2: Sample Analysis Data

| Sample ID | Volume of Extract (mL) | Absorbance at 620 nm | Conc. from Curve (µg/mL) | Total Carbohydrate (mg/g dry weight) |

| Extract A | 0.5 | (e.g., 0.480) | (Calculated Value) | (Final Calculated Value) |

| Extract B | 1.0 | (e.g., 0.510) | (Calculated Value) | (Final Calculated Value) |

Visualizations

Diagrams illustrating the chemical principle and experimental workflow provide a clear visual guide to the assay.

Caption: Principle of the this compound Reaction.

Caption: Workflow for this compound Assay.

References

Anthrone Method for Estimating Total Carbohydrates in Microbial Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the quantification of total carbohydrates in microbial cultures using the anthrone method. This colorimetric assay is a widely used, rapid, and convenient technique for determining the concentration of free and bound carbohydrates in various biological samples.[1]

Principle of the this compound Method

The this compound method relies on a two-step chemical reaction. First, concentrated sulfuric acid hydrolyzes complex carbohydrates (polysaccharides) into their constituent monosaccharides.[1][2] The strong acid then dehydrates these monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses).[1][3] In the second step, these furfural derivatives condense with this compound reagent to produce a characteristic blue-green colored complex.[1][4] The intensity of this color, which is directly proportional to the carbohydrate concentration, is measured spectrophotometrically at a wavelength of 620-630 nm.[1][2][4]

Experimental Protocols

Materials and Reagents

Equipment:

-

UV-Vis Spectrophotometer

-

Vortex mixer

-

Centrifuge

-

Glass test tubes and test tube stand

-

Pipettes (glass or acid-durable)

-

Ice bath

Chemicals/Reagents:

-

This compound (C₁₄H₁₀O)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

D-(+)-Glucose (for standard curve)

-

Distilled or deionized water

-

(Optional) 2.5 N Hydrochloric Acid (HCl) for sample hydrolysis[2]

-

(Optional) Sodium Carbonate (solid) for neutralization[2]

Preparation of Reagents

This compound Reagent (0.2% w/v):

-

Carefully dissolve 200 mg of this compound in 100 mL of ice-cold, concentrated (95%) sulfuric acid.[2][5]

-